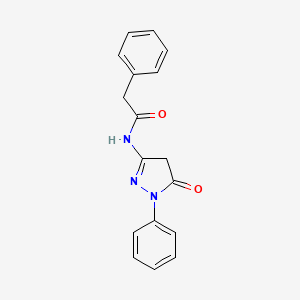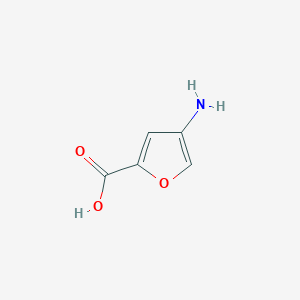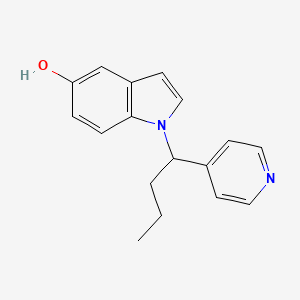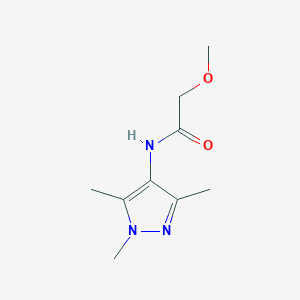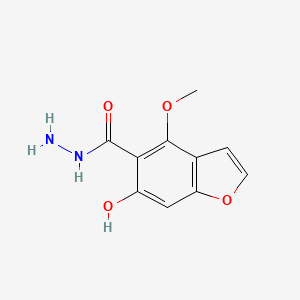![molecular formula C14H17NO2 B12904492 Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- CAS No. 61449-19-2](/img/structure/B12904492.png)
Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . The compound is a functionalized isoxazole, which means it has been modified to enhance its properties for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. For the specific compound, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-, the synthesis might involve the reaction of a suitable nitrile oxide with an alkyne or alkene under controlled conditions . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazoles, including the compound , often involves large-scale cycloaddition reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of eco-friendly synthetic strategies is a focus to minimize waste and reduce the environmental footprint of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield deoxygenated or hydrogenated derivatives .
Applications De Recherche Scientifique
Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin that acts as a glutamate receptor agonist.
Uniqueness
Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methylphenyl groups enhance its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
| 61449-19-2 | |
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C14H17NO2/c1-10-4-6-12(7-5-10)14(16-3)9-13-8-11(2)15-17-13/h4-8,14H,9H2,1-3H3 |
Clé InChI |
ZDFXRSQFXUCCEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC2=CC(=NO2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/no-structure.png)
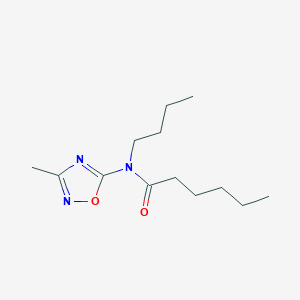
![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)

![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
